molecular formula C10H16ClNO2 B1289522 (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride CAS No. 58577-95-0

(R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

Cat. No.: B1289522
CAS No.: 58577-95-0
M. Wt: 217.69 g/mol
InChI Key: BJWHQBTUHVIRJJ-HNCPQSOCSA-N
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Description

®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of an amino group, a benzyloxy group, and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-3-(benzyloxy)propan-1-ol.

    Reaction Conditions: The reaction conditions often involve the use of solvents like 1,2-dichloroethane and catalysts such as tetraethylammonium bromide.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for ®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, diethyl ether, dichloromethane.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes . The presence of functional groups allows it to participate in hydrogen bonding and other interactions, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and benzyloxy groups. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWHQBTUHVIRJJ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592160
Record name (2R)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58577-95-0
Record name (2R)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58577-95-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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